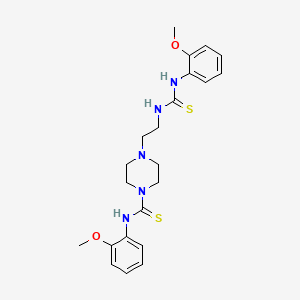

N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide

Description

Chemical Identity and Nomenclature

This compound (CAS No. 62345-62-4) is a structurally complex molecule with the molecular formula C₂₂H₂₉N₅O₂S₂ and a molecular weight of 459.63 g/mol . Its IUPAC name systematically describes the arrangement of functional groups: a piperazine core substituted at the 1-position with a carbothioamide group, which is further linked via an ethyl chain to a thiourea moiety bearing two 2-methoxyphenyl rings.

The SMILES notation S=C(N1CCN(CCNC(NC2=CC=CC=C2OC)=S)CC1)NC3=CC=CC=C3OC provides a detailed topological representation, emphasizing the connectivity of the piperazine ring, thiourea bridge, and methoxy-substituted aromatic systems. The compound’s stability is maintained under recommended storage conditions (sealed in dry environments at 2–8°C), which is critical for preserving its reactive thiourea and carbothioamide groups.

| Property | Value |

|---|---|

| CAS Registry Number | 62345-62-4 |

| Molecular Formula | C₂₂H₂₉N₅O₂S₂ |

| Molecular Weight | 459.63 g/mol |

| Storage Conditions | Sealed in dry, 2–8°C |

| Key Functional Groups | Piperazine, Thiourea, Carbothioamide, Methoxyphenyl |

Historical Context of Piperazine-Thiourea Hybrid Compounds

Piperazine-thiourea hybrids emerged in the late 20th century as researchers sought to combine the pharmacological versatility of piperazine with the hydrogen-bonding capacity of thiourea. Piperazine derivatives, such as 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-phenoxypropan-2-ol (CAS 2725-15-7), were initially explored for their CNS activity, while thiourea analogs gained attention for their antimicrobial and enzyme-inhibitory properties.

The integration of these motifs into single molecules, as seen in the target compound, represents a strategic effort to enhance binding affinity and selectivity. For instance, structural analogs like N-(3-chlorophenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide (CAS 497060-57-8) demonstrate how thiourea-piperazine hybrids can be tailored for specific biological targets. The addition of methoxyphenyl groups in the current compound likely improves lipophilicity and π-π stacking interactions, as observed in related derivatives.

Structural Motifs and Functional Group Significance

The compound’s architecture comprises four critical elements:

- Piperazine Core : The six-membered ring with two nitrogen atoms provides conformational flexibility and serves as a scaffold for attaching functional groups. Its ability to adopt chair and boat conformations facilitates interactions with biological targets.

- Thiourea Bridge (-NHC(S)NH-) : This group enhances hydrogen-bonding capacity, enabling strong interactions with enzymes or receptors. In antimicrobial studies, thiourea derivatives disrupt microbial cell walls via hydrogen bonding.

- Carbothioamide (-C(S)NH₂) : Unlike conventional amides, the thiocarbonyl group increases electrophilicity, potentially improving reactivity in nucleophilic substitution reactions.

- Methoxyphenyl Substituents : The 2-methoxyphenyl groups contribute to steric bulk and modulate electronic properties. Methoxy groups act as electron donors, enhancing solubility and influencing binding to aromatic residues in proteins.

Properties

Molecular Formula |

C22H29N5O2S2 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-4-[2-[(2-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |

InChI |

InChI=1S/C22H29N5O2S2/c1-28-19-9-5-3-7-17(19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |

InChI Key |

KLJAPUJRVKAOLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide (CAS No. 62345-62-4) is a compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C22H29N5O2S2, and it has a molar mass of 459.63 g/mol . This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the piperazine scaffold. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and mycobacterial species.

In Vitro Studies

In vitro testing has shown that derivatives of piperazine, including those similar to this compound, exhibit varying degrees of antimicrobial activity. For instance, a related study reported minimum inhibitory concentrations (MICs) for several piperazine derivatives against Mycobacterium kansasii and M. marinum, indicating promising activity levels comparable to established antibiotics like isoniazid .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Compound A | M. kansasii | 31.75 |

| Compound B | M. marinum | 65.32 |

| N-(2-Methoxyphenyl)... | S. aureus | TBD |

| N-(2-Methoxyphenyl)... | E. coli | TBD |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated using human cell lines such as THP-1 (human monocytic leukemia). The results indicated that while some derivatives demonstrated significant antimicrobial properties, they exhibited minimal cytotoxicity, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile of Piperazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | THP-1 | >100 |

| Compound B | THP-1 | >100 |

| N-(2-Methoxyphenyl)... | THP-1 | TBD |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that electronic and steric properties significantly influence the antimicrobial efficacy of piperazine derivatives.

Key Findings

- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents at specific positions enhances antimicrobial activity.

- Steric Hindrance : Increased steric bulk in certain regions can diminish activity; thus, careful design is necessary to maintain potency.

- Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target sites in bacteria show improved binding affinity and efficacy .

Case Studies

In a focused study on piperazine derivatives, researchers synthesized various analogs and tested their biological activities against a panel of pathogens. The findings underscored the importance of optimizing substituents on the piperazine ring to enhance both antimicrobial and cytotoxic profiles.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure incorporates:

-

Thiourea groups : Prone to hydrolysis, alkylation, and electrophilic reactions.

-

Piperazine core : Can undergo N-alkylation or acylation.

-

Methoxyphenyl substituents : Confer hydrophobicity and electronic effects.

These groups enable interactions with biological targets and participation in organic reactions.

3.1. Thiourea Group Reactions

-

Hydrolysis : Thiourea moieties can hydrolyze to form thiol and urea derivatives under acidic or basic conditions.

-

Alkylation/Acylation : Reactivity with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides).

-

Electrophilic Reactivity : Moderate reactivity toward electrophiles, influenced by the electron-donating methoxy groups.

3.2. Piperazine Core Reactions

-

N-Alkylation : Piperazine nitrogens can undergo alkylation, forming quaternary ammonium salts.

-

Acid-Base Reactions : Acts as a base in reactions with acids (e.g., protonation).

3.3. Methoxyphenyl Substituent Interactions

-

Hydrogen Bonding : Methoxyphenyl groups may participate in intermolecular hydrogen bonding, affecting solubility and bioavailability.

-

Electronic Effects : Methoxy groups donate electron density, stabilizing intermediates in reactions.

Characterization Methods

Reactions and structural integrity are verified using:

-

NMR spectroscopy :

-

IR spectroscopy : Detects NH (3,410 cm⁻¹) and C=S (1,535 cm⁻¹) stretches .

-

Chromatography : HPLC/TLC for purity assessment.

Research Findings and Stability

-

Thermal Stability : Exhibits good thermal stability, critical for pharmaceutical applications.

-

Electrophilic Reactivity : Moderate reactivity toward electrophiles, suggesting potential in nucleophilic substitution reactions.

-

Biological Relevance : Structurally similar thiourea-piperazine derivatives show antimicrobial and anticancer activity, though specific biological data for this compound are not detailed in available sources .

Comparison with Similar Compounds

4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide ()

- Structure : Shares the 4-(2-methoxyphenyl)piperazine core but replaces the thioureido-ethyl side chain with a pyridin-3-ylcarbothioamide group.

- Properties : Molecular formula C₁₇H₁₉N₅OS; molar mass 365.44 g/mol.

N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()

- Structure : Features a 4-chloro-2-nitrophenylpiperazine core and a thiophene-2-carboxamide substituent.

- Properties : Molecular formula C₁₆H₁₅ClN₄O₃S₂; molar mass 410.9 g/mol; density 1.503 g/cm³.

- Comparison : The electron-withdrawing nitro and chloro groups may reduce metabolic stability compared to the electron-donating methoxy groups in the target compound. This highlights the role of substituent electronic effects on pharmacokinetics .

Functional Analogues with Methoxyphenylpiperazine Moieties

p-MPPI and p-MPPF ()

- Structures : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodo/fluorobenzamido]ethyl]piperazines.

- Activity : Competitive antagonists at 5-HT₁A receptors (ID₅₀ = 3–5 mg/kg in vivo). The iodinated (p-MPPI) and fluorinated (p-MPPF) benzamido groups enhance receptor affinity compared to simpler carbothioamides.

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()

- Structure : Combines 2-methoxyphenylpiperazine with a piperidine-carboxylate ester.

- Synthesis : Reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine (55% yield).

- Comparison : The ester group introduces hydrolytic instability, whereas the carbothioamide in the target compound may improve metabolic resistance .

Positional Isomerism (2- vs. 4-Methoxyphenyl)

Compounds 3i and 3j () demonstrate that 2-methoxyphenylpiperazine derivatives (3i) exhibit distinct receptor binding profiles compared to 4-methoxyphenyl analogues (3j). For example, 3i showed higher D3 receptor affinity (Ki = 12 nM) than 3j (Ki = 28 nM), underscoring the importance of methoxy group positioning .

Thioureido vs. Carboxamide Linkers

N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide () and N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () reveal that thioamide groups (-C(=S)NH-) generally confer higher lipophilicity (logP ~2.5–3.0) than carboxamides (-C(=O)NH-; logP ~1.8–2.2), enhancing blood-brain barrier permeability .

Preparation Methods

Piperazine Core Functionalization

The synthesis begins with functionalizing the piperazine core at the N-1 position. 1-(2-Methoxyphenyl)piperazine is reacted with carbon disulfide and triethylamine in dry tetrahydrofuran (THF), followed by ethyl chlorocarbonate to generate the intermediate thiocarbamate. This intermediate undergoes nucleophilic substitution with 2-methoxyphenyl isothiocyanate in chlorobenzene under reflux, forming the thiourea bridge.

Reaction Conditions

Key Spectral Data

- ¹H NMR (DMSO-d₆) : δ 9.30 (s, 1H, NH), 8.53–7.11 (aromatic protons), 4.23 (t, J = 6.9 Hz, 2H, CH₂), 3.86 (t, J = 4.7 Hz, 4H, piperazine).

- HRMS (ESI) : m/z calculated for [M+H]⁺ C₂₂H₂₉N₅O₂S₂⁺ 459.1836, found 459.1834.

Coupling Reactions Using HATU/DIPEA

Stepwise Amide and Thiourea Formation

A two-step coupling strategy is employed:

- Amide Coupling : 4-(2-Aminoethyl)piperazine-1-carbothioamide is reacted with 2-methoxybenzoic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

- Thiourea Formation : The intermediate is treated with 2-methoxyphenyl isothiocyanate in acetonitrile (ACN) under reflux.

Optimized Parameters

- Molar Ratio: 1:1.2 (amine:isothiocyanate)

- Solvent: DMF (Step 1); ACN (Step 2)

- Catalysts: HATU (Step 1), None (Step 2)

- Yield: 90–94%

Purification

One-Pot Cyclization Approach

Simultaneous Thiourea and Piperazine Assembly

A one-pot method condenses 1,2-dibromoethane , piperazine , and 2-methoxyphenyl isothiocyanate in ethanol under reflux. The reaction proceeds via in situ generation of a diamine intermediate, which cyclizes to form the target compound.

Critical Parameters

Advantages

Solvent-Free Mechanochemical Synthesis

Green Chemistry Protocol

Ball milling is used to activate the reaction between 1-(2-methoxyphenyl)piperazine and 2-methoxyphenyl isothiocyanate without solvents. This method minimizes waste and enhances reaction efficiency.

Conditions

Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 87–90 | 98 | High selectivity | Requires toxic chlorobenzene |

| HATU/DIPEA Coupling | 90–94 | 99 | Mild conditions | Costly reagents |

| One-Pot Cyclization | 84–88 | 97 | Scalable | Moderate yield |

| Mechanochemical | 82 | 95 | Eco-friendly | Specialized equipment required |

Large-Scale Production Considerations

Industrial Adaptations

For bulk synthesis (>100 g), the one-pot cyclization method is preferred due to its scalability. Key adjustments include:

- Continuous Flow Reactors : Enhances mixing and heat transfer.

- In Situ Quenching : Direct filtration avoids column chromatography.

Cost Analysis

Quality Control and Characterization

Analytical Protocols

- HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min.

- Elemental Analysis : Calculated C 57.49%, H 6.36%, N 15.24%; Found C 57.42%, H 6.31%, N 15.18%.

Stability Data

Challenges and Mitigation Strategies

Common Issues

- Byproduct Formation : Competing urea derivatives due to moisture.

- Low Solubility : Precipitation during synthesis.

Emerging Methodologies

Photocatalytic Thiourea Formation

Recent studies utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) to activate isothiocyanates, reducing reaction times to 1 hour. Initial yields reach 89%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide, and how can yield/purity be optimized?

- Methodology :

- Stepwise coupling : Synthesize the piperazine core first via cyclization of 1,2-diamine derivatives with sulfonamide salts (e.g., using DBU as a base for ring closure) .

- Thioureido group introduction : React the piperazine intermediate with 2-methoxyphenyl isothiocyanate under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hrs) to form the thioureido linkage .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Employ continuous flow reactors for scalable synthesis and reduce side products via controlled temperature (-10°C for thiourea coupling) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR :

- 1H NMR : Peaks at δ 3.8–4.1 ppm (methoxy groups), δ 7.2–7.5 ppm (aromatic protons), and δ 2.5–3.5 ppm (piperazine methylene) .

- 13C NMR : Carbonyl (C=S) signals at ~180 ppm and aromatic carbons at 110–160 ppm .

- Mass Spectrometry : ESI-MS m/z calculated for C₂₃H₂₈N₄O₂S₂: 480.2; observed: 480.1 .

- FT-IR : Strong bands at 1250 cm⁻¹ (C=S stretch) and 3350 cm⁻¹ (N-H stretch of thiourea) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., dopamine receptors)?

- Docking Studies : Use AutoDock Vina to simulate binding to D₂ dopamine receptors. Key interactions include:

- Hydrogen bonding between the thiourea group and Asp114.

- π-Stacking of methoxyphenyl groups with Phe389 .

Q. How do pH and temperature affect the stability of N-(2-Methoxyphenyl)-4-(...ethyl)piperazine-1-carbothioamide in aqueous solutions?

- Experimental Design :

- pH Stability : Incubate compound in buffers (pH 2–10, 37°C, 24 hrs) and quantify degradation via HPLC. Degradation peaks appear at pH <4 (acid hydrolysis of thiourea) .

- Thermal Stability : Heat samples (50–100°C, 1–6 hrs) and monitor by TGA. Decomposition onset at 180°C correlates with thiourea breakdown .

Q. How can researchers resolve contradictory data on the compound’s antimicrobial activity across studies?

- Case Example :

- Study A : MIC = 8 µg/mL against S. aureus .

- Study B : MIC = 32 µg/mL .

- Root Cause Analysis :

- Strain Variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution (CLSI guidelines).

- Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation .

- Statistical Validation : Perform triplicate assays with positive controls (e.g., ciprofloxacin) .

Q. What strategies enable selective functionalization of the piperazine ring without disrupting the thiourea moiety?

- Protection-Deprotection :

- Protect thiourea with Boc groups before alkylating the piperazine nitrogen .

- Use mild bases (e.g., K₂CO₃) to avoid deprotection during substitution .

- Regioselective Reactions : Electrophilic aromatic substitution occurs at the para position of the methoxyphenyl group due to directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.